molecular formula C16H14BrN3OS B14772436 3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B14772436
M. Wt: 376.3 g/mol
InChI Key: OBNXNBGSTBPMEW-UHFFFAOYSA-N
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Description

3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylideneamino linkage, and a thienopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted thienopyrimidines .

Mechanism of Action

The mechanism of action of 3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its specific structural features, such as the presence of the thienopyrimidinone core and the bromophenyl group. These unique structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

3-[(3-bromophenyl)methylideneamino]-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H14BrN3OS/c1-9-10(2)22-15-14(9)16(21)20(11(3)19-15)18-8-12-5-4-6-13(17)7-12/h4-8H,1-3H3

InChI Key

OBNXNBGSTBPMEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)N=CC3=CC(=CC=C3)Br)C

Origin of Product

United States

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